Bis(nonafluorobutanesulfonyl)imide Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

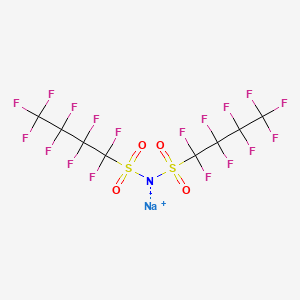

Bis(nonafluorobutanesulfonyl)imide Sodium Salt is a chemical compound with the CAS Number: 129135-86-0 . It has a molecular weight of 603.19 and its IUPAC name is sodium bis((perfluorobutyl)sulfonyl)amide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8F18NO4S2.Na/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in methanol .Aplicaciones Científicas De Investigación

High-Voltage Aqueous Electrolyte for Sodium-Ion Batteries

One notable application is in the development of high-voltage aqueous electrolytes for sodium-ion batteries. Sodium bis(fluorosulfonyl)imide based aqueous electrolytes exhibit a wide electrochemical stability window of up to 2.6 V when the water-to-salt molar ratio falls below 2:1. This enables the fabrication of high-voltage rechargeable aqueous sodium-ion batteries, a promising advancement for energy storage technologies (R. Kühnel, D. Reber, C. Battaglia, 2017).

Ionic Liquids for Electrochemical Applications

Furthermore, bis(nonafluorobutanesulfonyl)imide sodium salt is used in creating ionic liquids with unique electrochemical properties. These ionic liquids, due to their remarkable hydrophobicity and thermal stability, are considered promising media for repeated catalytic processes and electrolyte applications in electrochemical devices, especially at low temperatures. The synergistic effects derived from mixing bis(trifluoromethanesulfonyl)imide-based and (trifluoromethanesulfonyl)(nonafluorobutanesulfonyl)imide-based ionic liquids can significantly enhance the physical and electrochemical properties, such as lowering the melting point and increasing ionic conductivity (Maria Montanino et al., 2012).

Catalysis and Polymerization

In catalysis and polymerization processes, bis(nonafluorobutanesulfonyl)imide demonstrates high activity. For instance, it is highly effective in the dehydration polycondensation of dicarboxylic acids and diols at low temperatures under reduced pressure. Its application results in the synthesis of both aliphatic and aromatic polyesters with high molecular weights, highlighting its role in advancing polymer science (Takaya Moyori, Tang Tang, A. Takasu, 2012).

Energy Storage Devices

Another application area is in nonaqueous liquid electrolytes for energy storage devices. A bulky fluorinated anion-based ionic liquid synthesized through ion exchange condensation processes and employed for electrolyte preparation shows significant improvements in electrical conductivity and electrochemical stability. This makes it a promising candidate for high-performance lithium-ion batteries, offering enhanced specific capacity and cycling stability (K. Karuppasamy et al., 2020).

Hybrid Lithium-ion Capacitors

Lastly, this compound is used in the synthesis of ionic liquids for hybrid lithium-ion capacitors (HLICs). These HLICs, utilizing novel bulky fluorinated ionic liquids, demonstrate exceptional electrochemical properties and cycling behaviors. Such advancements highlight the potential of these electrolytes in enhancing the performance and efficiency of future HLIC devices (K. Karuppasamy et al., 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

- Role : It stabilizes the cathode–electrolyte interface, preventing side reactions and improving overall battery safety .

- Changes : It suppresses side reactions at the cathode by preferentially decomposing the FNFSI⁻ anion, thus enhancing cathode stability and preventing overcharging-induced safety risks .

Target of Action

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

sodium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18NO4S2.Na/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIRUZKPVZNREY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18NNaO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129135-86-0 |

Source

|

| Record name | Sodium Bis(nonafluorobutanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)